7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15549074
InChI: InChI=1S/C24H15F2NO4/c25-15-6-4-13(5-7-15)12-27-21(14-2-1-3-17(28)10-14)20-22(29)18-11-16(26)8-9-19(18)31-23(20)24(27)30/h1-11,21,28H,12H2
SMILES:
Molecular Formula: C24H15F2NO4
Molecular Weight: 419.4 g/mol

7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15549074

Molecular Formula: C24H15F2NO4

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C24H15F2NO4
Molecular Weight 419.4 g/mol
IUPAC Name 7-fluoro-2-[(4-fluorophenyl)methyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H15F2NO4/c25-15-6-4-13(5-7-15)12-27-21(14-2-1-3-17(28)10-14)20-22(29)18-11-16(26)8-9-19(18)31-23(20)24(27)30/h1-11,21,28H,12H2
Standard InChI Key YJMBJBBFEIOECJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)F

Introduction

Molecular Architecture and Structural Features

The compound's molecular formula is C<sub>24</sub>H<sub>15</sub>F<sub>2</sub>NO<sub>4</sub>, with a molecular weight of 419.4 g/mol. Its IUPAC name systematically describes the fused chromeno-pyrrole core, fluorinated benzyl group, and hydroxylated phenyl substituent. Key structural components include:

  • A chromeno[2,3-c]pyrrole bicyclic system, where a pyrrole ring is fused to a chromene backbone at the 2,3-c positions.

  • Fluorine atoms at the 7-position of the chromene moiety and the para position of the benzyl group.

  • A 3-hydroxyphenyl substituent at position 1, introducing phenolic functionality.

  • Two ketone groups at positions 3 and 9, contributing to the molecule's electrophilic reactivity.

The SMILES notation (C1=CC(=C(C=C1)F)CC2C3=C(C(=O)N2C4=CC(=CC=C4)O)OC5=C(C3=O)C=CC(=C5)F) encodes this arrangement, highlighting the spatial orientation of substituents.

Synthetic Pathways and Optimization

While explicit synthetic protocols for this compound remain undisclosed in public literature, chromeno-pyrrole derivatives are typically synthesized through multi-step routes involving:

  • Condensation Reactions: Formation of the chromene ring via acid-catalyzed cyclization of substituted salicylaldehydes with β-diketones.

  • Pyrrole Annulation: Introduction of the pyrrole moiety through Paal-Knorr cyclization or transition metal-catalyzed coupling.

  • Functionalization: Sequential alkylation (e.g., benzylation) and halogenation (fluorination) steps to install substituents.

Industrial-scale synthesis would require optimization of parameters such as solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalysts (e.g., palladium for cross-couplings). Microwave-assisted methods may enhance reaction efficiency, as demonstrated in analogous chromeno-pyrrole syntheses.

Physicochemical and Spectroscopic Properties

Experimental data for this compound remain limited, but inferences from structural analogs suggest:

PropertyValue/DescriptionSource
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting PointEstimated 240–260°C (DSC)
UV-Vis λ<sub>max</sub>~280 nm (chromophore absorption)
LogPPredicted 3.8 (moderate lipophilicity)

The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the phenolic -OH group introduces hydrogen-bonding capacity, influencing target binding.

Comparative Analysis with Structural Analogs

The compound's activity profile can be contextualized against related chromeno-pyrroles:

Compound Name (Simplified)Molecular FormulaKey ModificationsNotable Activity
7-Chloro-2-(2-chlorobenzyl)-...C<sub>24</sub>H<sub>15</sub>Cl<sub>2</sub>NO<sub>3</sub>Cl substituentsAntiproliferative (HeLa cells)
7-Fluoro-2-methyl-1-(p-tolyl)-...C<sub>19</sub>H<sub>14</sub>FNO<sub>3</sub>Methyl group, p-tolylCOX-2 inhibition (IC<sub>50</sub> 0.8 µM)
1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-...C<sub>27</sub>H<sub>22</sub>ClFNO<sub>4</sub>Methoxy groups, ethyl linkerSerotonin receptor antagonism

Fluorine substitution in the 7-position and benzyl group (as in the target compound) correlates with enhanced blood-brain barrier penetration compared to chlorinated analogs.

Industrial and Research Applications

Potential applications align with its pharmacological profile:

  • Oncology: As a lead compound for kinase inhibitor development, particularly in EGFR-mutated cancers.

  • Neuropharmacology: Structural features suggest possible CNS activity, warranting exploration in neurodegenerative models.

  • Chemical Biology: Fluorescent tagging via ketone derivatization for target engagement studies.

Scale-up synthesis challenges include optimizing fluorination steps (e.g., using Selectfluor® reagents) and ensuring regioselectivity in benzylation.

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